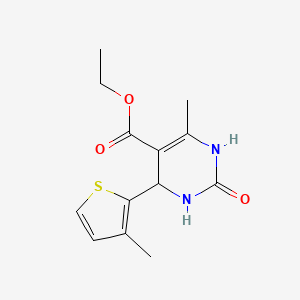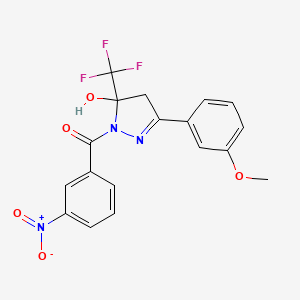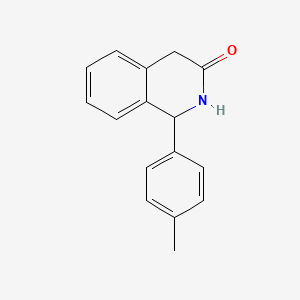![molecular formula C14H23N3O2S B4923853 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide involves the inhibition of specific enzymes and receptors in the body. It works by binding to the active site of these enzymes and receptors, preventing them from carrying out their normal functions. This leads to a reduction in the activity of the enzymes and receptors, which in turn leads to a reduction in the symptoms of various diseases.
Biochemical and Physiological Effects:
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and can reduce the symptoms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide in lab experiments include its specificity and potency. It has been shown to have a high affinity for its target enzymes and receptors, making it an effective inhibitor. However, its limitations include its high cost and the difficulty in synthesizing and purifying the compound.
Orientations Futures
There are numerous future directions for the study of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new therapeutic applications for the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its mechanism of action.
Conclusion:
In conclusion, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide is a promising chemical compound with potential therapeutic applications. Its specificity and potency make it an effective inhibitor of various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases. Further research is needed to fully understand its mechanism of action and to identify new therapeutic applications for the compound.
Méthodes De Synthèse
The synthesis of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of the starting materials, which are commercially available. The second step involves the reaction of the starting materials with various reagents to form the desired compound. The final step involves purification and isolation of the compound using techniques such as chromatography.
Applications De Recherche Scientifique
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases. Studies have also shown that it has potential as a neuroprotective agent and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17(13-8-4-3-5-9-13)14-12(7-6-10-15-14)11-16-20(2,18)19/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYPYGDCRZENIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)


![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![ethyl 7-bromo-4,10-bis(2-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)

![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)